

# BMS-191095 hydrochloride and its effect on cellular respiration

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BMS-191095 hydrochloride

Cat. No.: B3340025

Get Quote

## Technical Support Center: BMS-191095 Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **BMS-191095 hydrochloride**, focusing on its effects on cellular respiration.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for BMS-191095 hydrochloride?

A1: **BMS-191095 hydrochloride** is a selective opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2][3][4][5] Its primary effect is to increase potassium ion influx into the mitochondrial matrix, leading to mitochondrial depolarization.[1][4] This action is linked to its neuroprotective and cardioprotective effects, particularly in the context of ischemia-reperfusion injury.[1][3][5][6]

Q2: What are the expected effects of BMS-191095 on mitochondrial membrane potential?

A2: BMS-191095 is expected to cause a dose-dependent depolarization of the mitochondrial membrane.[1][4] This is a direct consequence of its function as a mitoKATP channel opener.

Q3: Does BMS-191095 hydrochloride affect reactive oxygen species (ROS) production?



A3: Unlike some other mitoKATP channel openers such as diazoxide, BMS-191095 has been shown to not increase the production of reactive oxygen species (ROS) in isolated mitochondria.[4] In fact, in preconditioned neurons, it has been observed to abolish glutamate-induced free-radical production.[1]

Q4: Is BMS-191095 selective for mitochondrial KATP channels?

A4: Yes, BMS-191095 is reported to be highly selective for mitochondrial KATP channels over sarcolemmal KATP channels.[3][5][6] This selectivity means it has minimal effects on hemodynamic parameters like blood pressure and does not significantly alter the cardiac action potential, which are effects associated with non-selective KATP channel openers.[3][5][6]

Q5: What are appropriate antagonists to block the effects of BMS-191095?

A5: The effects of BMS-191095 can be inhibited by the selective mitoKATP channel antagonist 5-hydroxydecanoate (5-HD) and the non-selective KATP channel blocker glibenclamide.[4][5]

#### **Troubleshooting Guides**

Problem 1: No observable change in cellular oxygen consumption rate (OCR) after treatment with BMS-191095.

- Possible Cause 1: Suboptimal Compound Concentration. The effective concentration of BMS-191095 can be cell-type dependent.
  - Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations used in the literature for observing effects range from nanomolar to micromolar.[5][7]
- Possible Cause 2: Cell Health and Density. Unhealthy or improperly seeded cells may not respond robustly.
  - Solution: Ensure cells are healthy, have a high viability (>95%), and are seeded at the optimal density for your assay plate.



- Possible Cause 3: Inappropriate Assay Conditions. The assay medium and timing of measurements are critical.
  - Solution: Ensure the assay medium supports cellular respiration and that measurements are taken at appropriate time points after compound addition to capture the desired effect.

Problem 2: Unexpected decrease in cell viability after treatment.

- Possible Cause 1: Off-target effects at high concentrations. While selective, very high
  concentrations of any compound can lead to off-target toxicity.
  - Solution: Lower the concentration of BMS-191095 to within the recommended range for mitoKATP channel opening. Review literature for concentrations found to be protective rather than cytotoxic.
- Possible Cause 2: Solvent Toxicity. The solvent used to dissolve BMS-191095 (e.g., DMSO)
  may be causing toxicity.
  - Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell type (typically <0.1% for DMSO). Run a vehicle-only control to assess solvent toxicity.

Problem 3: Variability in mitochondrial membrane potential measurements.

- Possible Cause 1: Inconsistent Dye Loading. Fluorescent dyes used to measure mitochondrial membrane potential (e.g., TMRM, JC-1) can have variable uptake.
  - Solution: Optimize dye concentration and incubation time. Ensure consistent washing steps to remove excess dye. Use a plate reader or flow cytometer for quantitative analysis of a large cell population to average out single-cell variations.
- Possible Cause 2: Fluctuation in Cell Health. Differences in cell health across wells can lead to variability.
  - Solution: Ensure even cell seeding and monitor for any edge effects on the plate.

### **Quantitative Data Summary**



Parameter	Value	Cell/Tissue Type	Reference
IC50 for Collagen- Induced Platelet Aggregation	63.9 μΜ	Human Platelets	[7]
IC50 for Thrombin- Induced Platelet Aggregation	104.8 μΜ	Human Platelets	[7]
EC25 for Onset of Ischemic Contracture	1.5 μΜ	Isolated Rat Hearts	[5]
K1/2 for Opening Cardiac Mitochondrial KATP	83 nM	Cardiac Mitochondria	[5]
Effective Plasma Concentration for Cardioprotection	0.3 - 1.0 μΜ	Anesthetized Dogs	[6]

#### **Experimental Protocols**

Protocol 1: Measurement of Mitochondrial Membrane Potential

This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential.

- Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density appropriate for achieving 80-90% confluency on the day of the experiment.
- Compound Preparation: Prepare a stock solution of BMS-191095 hydrochloride in an appropriate solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations. Also, prepare a stock solution of a positive control for depolarization (e.g., FCCP) and an antagonist (e.g., 5-HD).
- TMRM Staining: Prepare a working solution of TMRM in your assay buffer (e.g., 20-100 nM).
   Remove the cell culture medium and add the TMRM solution to each well. Incubate for 30-45 minutes at 37°C, protected from light.

#### Troubleshooting & Optimization





- Compound Addition: After incubation, add the prepared dilutions of BMS-191095, 5-HD (for antagonist experiments), FCCP, and a vehicle control to the respective wells.
- Fluorescence Measurement: Immediately begin measuring fluorescence using a plate reader with excitation/emission wavelengths appropriate for TMRM (e.g., Ex/Em ~548/573 nm).
   Read the plate kinetically for a desired period (e.g., every 2 minutes for 1-2 hours) to observe the depolarization event.
- Data Analysis: Normalize the fluorescence readings to the baseline (before compound addition). A decrease in TMRM fluorescence indicates mitochondrial depolarization.

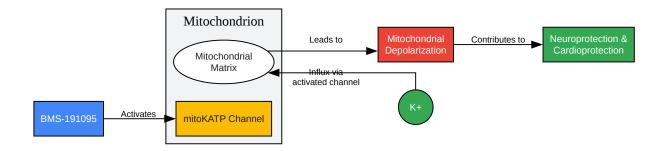
Protocol 2: Measurement of Cellular Oxygen Consumption Rate (OCR)

This protocol outlines the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure OCR.

- Cell Seeding: Seed cells in the specialized microplate for the extracellular flux analyzer and allow them to adhere and grow.
- Compound Preparation: Prepare stock solutions of BMS-191095, an antagonist (5-HD), and modulators of the electron transport chain (e.g., oligomycin, FCCP, rotenone/antimycin A) in the assay medium.
- Assay Setup: A day after seeding, replace the growth medium with the assay medium and
  incubate the cells in a CO2-free incubator for 1 hour prior to the assay. Load the prepared
  compounds into the injection ports of the sensor cartridge.
- OCR Measurement: Place the cell plate in the analyzer and begin the assay. Establish a
  baseline OCR, then sequentially inject BMS-191095 (or vehicle). In some experiments, you
  may inject an antagonist prior to BMS-191095. Following the treatment, inject oligomycin,
  FCCP, and rotenone/antimycin A to determine basal respiration, ATP-linked respiration,
  maximal respiration, and non-mitochondrial respiration.
- Data Analysis: The instrument's software will calculate the OCR at different stages of the experiment. Analyze the change in basal respiration after the addition of BMS-191095 compared to the vehicle control.



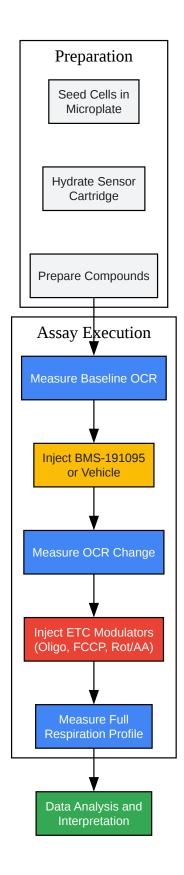
#### **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action for BMS-191095 hydrochloride.





Click to download full resolution via product page

Caption: Experimental workflow for measuring OCR with BMS-191095.







#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The mitochondrial K(ATP) channel opener BMS-191095 induces neuronal preconditioning
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacologic profile of the selective mitochondrial-K(ATP) opener BMS-191095 for treatment of acute myocardial ischemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ATP-sensitive potassium channel activators diazoxide and BMS-191095 on membrane potential and reactive oxygen species production in isolated piglet mitochondria PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic characterization of BMS-191095, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo characterization of the mitochondrial selective K(ATP) opener (3R)-trans-4-((4-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)dimethyl-2H-1-benzopyran-6-carbonitril monohydrochloride (BMS-191095): cardioprotective, hemodynamic, and electrophysiological effects PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BMS-191095, a cardioselective mitochondrial K(ATP) opener, inhibits human platelet aggregation by opening mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BMS-191095 hydrochloride and its effect on cellular respiration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3340025#bms-191095-hydrochloride-and-its-effect-on-cellular-respiration]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide





accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com